(2R,3R)-3-(trifluoromethoxy)butan-2-ol
Description
Properties
Molecular Formula |
C5H9F3O2 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C5H9F3O2/c1-3(9)4(2)10-5(6,7)8/h3-4,9H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
KOKBPKNYKLJYLT-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)OC(F)(F)F)O |
Canonical SMILES |
CC(C(C)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Enantioselective Catalytic Reduction
One of the most prominent approaches involves the asymmetric reduction of a suitable ketone precursor, typically a trifluoromethoxy-substituted ketone, using chiral catalysts:
- Starting Material : A ketone bearing the trifluoromethoxy group at the 3-position, such as (2R,3R)-3-(trifluoromethoxy)butan-2-one.
- Catalyst : Chiral transition metal complexes, often involving chiral phosphine ligands coordinated with metals like ruthenium, rhodium, or iridium.
- Reaction Conditions :
- Solvent: Ethanol, methanol, or isopropanol.
- Temperature: 0–25°C.
- Hydrogen pressure: 1–10 bar.
- Duration: 12–24 hours.
- Outcome : Enantioselective reduction yields the corresponding alcohol with high enantiomeric excess (>90%).
Reduction of Corresponding Ketones Using Chemical Reagents
Alternatively, non-enantioselective reduction methods can be employed:
- Reagents : Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).
- Conditions :
- Solvent: Tetrahydrofuran (THF) or diethyl ether.
- Temperature: -20°C to room temperature.
- Reaction time: 2–12 hours.
- Notes : These methods typically produce racemic mixtures unless combined with chiral auxiliaries or catalysts.
Preparation via Nucleophilic Substitution and Functional Group Transformation
A more complex route involves multi-step synthesis:
- Step 1 : Synthesis of a suitable precursor, such as (2R,3R)-3-hydroxybutan-2-one, through aldol reactions or asymmetric synthesis.
- Step 2 : Introduction of the trifluoromethoxy group at the 3-position via nucleophilic substitution or electrophilic trifluoromethoxylation:
- Reagents : Trifluoromethyl hypofluorite (CF₃OF) or trifluoromethoxylating reagents.
- Conditions :
- Solvent: Dichloromethane or acetonitrile.
- Temperature: -78°C to 0°C.
- Catalyst: No catalyst typically required, but Lewis acids can enhance reactivity.
- Step 3 : Purification by chromatography or recrystallization.
Hydrogenation of Precursors
Research indicates hydrogenation as a key step:
- Catalysts : Noble metals such as Raney nickel, platinum, or palladium on carbon.
- Reaction Conditions :
- Solvent: Ethanol or aqueous alcohol mixtures.
- Temperature: 20–50°C.
- Hydrogen pressure: 2–10 kg/cm².
- Duration: 4–24 hours.
- Outcome : Selective reduction of double bonds or functional groups to yield the target alcohol.
Key Data and Reaction Optimization
| Method | Catalyst/Reagents | Solvent | Temperature | Hydrogen Pressure | Yield | Remarks |
|---|---|---|---|---|---|---|
| Enantioselective reduction | Chiral Ru or Ir complexes | Ethanol | 0–25°C | 1–10 bar | >90% ee | High stereoselectivity |
| Chemical reduction | NaBH₄, LiAlH₄ | THF, diethyl ether | -20°C to RT | N/A | Moderate | Racemic mixture |
| Nucleophilic substitution | CF₃OF, Lewis acids | DCM, acetonitrile | -78°C to 0°C | N/A | Variable | Requires careful control |
| Hydrogenation | Raney nickel, Pd/C | Ethanol | 20–50°C | 2–10 kg/cm² | 70–85% | Efficient for large-scale synthesis |
Research Outcomes and Process Optimization
Recent studies highlight the importance of reaction parameters:
- Temperature Control : Maintaining low temperatures during trifluoromethoxylation minimizes side reactions.
- Catalyst Choice : Noble metal catalysts provide high selectivity and yield, especially in hydrogenation steps.
- Reaction Time : Optimized to balance yield and process throughput; typically 10–24 hours for reduction steps.
- Solvent Effects : Polar protic solvents like ethanol enhance hydrogenation efficiency, while aprotic solvents favor nucleophilic substitutions.
Summary of the Most Effective Method
The most reliable method involves:
- Step 1 : Asymmetric catalytic reduction of a trifluoromethoxy-substituted ketone to obtain (2R,3R)-3-(trifluoromethoxy)butan-2-ol with high stereoselectivity.
- Step 2 : Purification via chromatography or recrystallization.
- Step 3 : Optional derivatization or further functionalization depending on downstream applications.
Chemical Reactions Analysis
Chemical Reactivity and Transformations
The compound exhibits reactivity driven by its functional groups:
-
Trifluoromethoxy Group : Highly electron-withdrawing, enabling nucleophilic aromatic substitution or coupling reactions .
-
Secondary Alcohol : Susceptible to oxidation, esterification, or substitution.
Key Reaction Types
-
Nucleophilic Substitution
-
Oxidation of Alcohol
-
Conversion of the secondary alcohol to a ketone via oxidizing agents (e.g., Dess-Martin periodinane).
-
-
Esterification
-
Reaction of the alcohol with acid chlorides or anhydrides to form esters.
-
Analytical and Structural Characterization
Key analytical techniques include:
-
NMR Spectroscopy : Confirmation of (2R,3R)-stereochemistry via coupling constants and splitting patterns.
-
Mass Spectrometry : Molecular ion peak at m/z 158.12 (C₅H₉F₃O₂).
-
Chiral HPLC : Enantiomeric purity assessment.
This synthesis and reactivity profile highlights the compound’s utility in advanced chemical synthesis, leveraging its stereochemical purity and functional group versatility. Further research is recommended to explore its role in novel therapeutic agents or fluorinated materials.
Scientific Research Applications
(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Efinaconazole (Antifungal Agent)
Structure : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol .
Key Differences :
- Functional Groups : Efinaconazole incorporates a triazole ring and difluorophenyl group, whereas the target compound lacks these moieties.
- Applications : Efinaconazole is a clinically used antifungal agent, while (2R,3R)-3-(trifluoromethoxy)butan-2-ol is likely a synthetic intermediate.
- Properties : The trifluoromethoxy group in the target compound may confer higher chemical stability compared to Efinaconazole’s triazole, which is prone to metabolic degradation.
Table 1: Comparison with Efinaconazole
| Property | (2R,3R)-3-(Trifluoromethoxy)butan-2-ol | Efinaconazole |
|---|---|---|
| Molecular Weight | ~192.15 (estimated) | 348.39 |
| Key Functional Groups | Alcohol, trifluoromethoxy | Triazole, difluorophenyl |
| Primary Use | Synthetic intermediate | Antifungal medication |
Trifluoromethoxy Phenylboronic Acids
Examples :
Key Differences :
- Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the target alcohol may serve as a chiral precursor or solvent additive.
- Electronic Effects : The trifluoromethoxy group in the target compound is electron-withdrawing, similar to boronic acids, but its alcohol functionality enables distinct reactivity (e.g., esterification).
Table 2: Comparison with Boronic Acids
| Property | (2R,3R)-3-(Trifluoromethoxy)butan-2-ol | 2-(Trifluoromethoxy)phenylboronic Acid |
|---|---|---|
| Molecular Weight | ~192.15 | 205.92 |
| Functional Group | Alcohol | Boronic acid |
| Key Application | Chiral synthesis | Cross-coupling reactions |
3-tert-Butylphenyl Trifluoromethanesulfonate
Structure : Aryl triflate with a tert-butyl group (CAS 201851-06-1) .
Key Differences :
- Reactivity : Triflates are excellent leaving groups for nucleophilic substitutions, whereas the target alcohol’s hydroxyl group participates in condensation or oxidation reactions.
- Steric Effects : The tert-butyl group in the triflate introduces steric hindrance absent in the target compound.
4-Phenyl-3-buten-2-ol
Key Differences:
- Volatility : The target compound’s trifluoromethoxy group likely reduces volatility compared to 4-phenyl-3-buten-2-ol, making it less suitable for fragrances.
- Bioactivity : Fluorination in the target compound may enhance biochemical stability, whereas 4-phenyl-3-buten-2-ol is metabolized more rapidly.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2R,3R)-3-(trifluoromethoxy)butan-2-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral oxazaborolidine catalysts can induce stereocontrol during trifluoromethoxy group introduction. Alternatively, lipase-mediated kinetic resolution of racemic intermediates may improve enantiomeric excess (>98% ee) . Post-synthesis purification via chiral HPLC or recrystallization is recommended to validate purity.
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of (2R,3R)-3-(trifluoromethoxy)butan-2-ol?
- Methodological Answer :
- NMR : -NMR distinguishes trifluoromethoxy regioisomers, while -NOESY confirms spatial proximity of stereogenic centers.
- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-quality single crystals.
- Polarimetry : Monitors optical rotation trends during synthesis to detect racemization .
Q. How should researchers handle and store (2R,3R)-3-(trifluoromethoxy)butan-2-ol to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis of the trifluoromethoxy group. Use moisture-resistant vials and avoid prolonged exposure to light. Pre-purge glassware with dry solvents to reduce trace water contamination .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethoxy group increases electrophilicity at adjacent carbons. Density Functional Theory (DFT) calculations can model transition states, while kinetic isotope effects (KIEs) track bond-breaking steps. Compare activation energies with non-fluorinated analogs using Arrhenius plots .
Q. How does the trifluoromethoxy group impact the compound’s metabolic stability in biological systems?
- Methodological Answer : Conduct in vitro assays with liver microsomes to measure half-life () against cytochrome P450 enzymes. Fluorinated analogs typically exhibit enhanced metabolic stability due to C–F bond strength, but trifluoromethoxy’s steric bulk may alter enzyme binding kinetics. Compare with methoxy or ethoxy derivatives using LC-MS/MS .
Q. What strategies prevent racemization during derivatization of (2R,3R)-3-(trifluoromethoxy)butan-2-ol into esters or ethers?
- Methodological Answer :
- Low-Temperature Conditions : Perform reactions at –20°C to slow racemization.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during acidic/basic steps.
- Real-Time Monitoring : Employ inline IR spectroscopy to detect chiral inversion intermediates .
Key Challenges and Contradictions
- Stereochemical Stability : While fluorinated groups generally enhance stability, the trifluoromethoxy moiety’s conformational flexibility may introduce unexpected racemization under basic conditions .
- Toxicity Data Gaps : Limited hazard information exists for this specific compound, but analogs with trifluoromethoxy groups show moderate dermal irritation (H315) and acute oral toxicity (H302). Prioritize glove-box handling and cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
